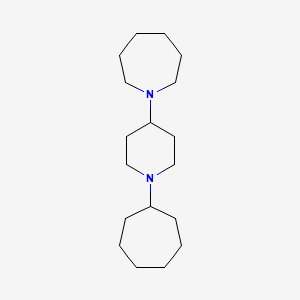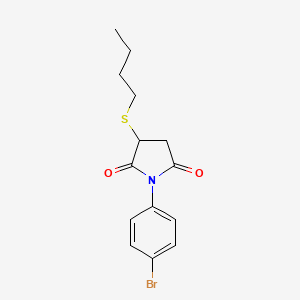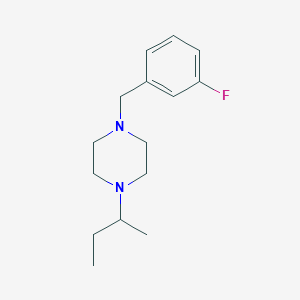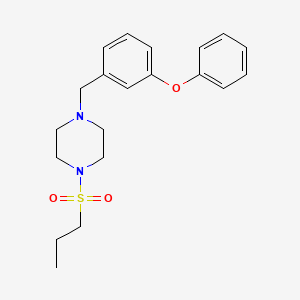
1-(1-Cycloheptylpiperidin-4-yl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cycloheptylpiperidin-4-yl)azepane is a nitrogen-containing heterocyclic compound. It features a seven-membered azepane ring fused with a piperidine ring, which is further substituted with a cycloheptyl group. This unique structure makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cycloheptylpiperidin-4-yl)azepane typically involves the cyclization of linear precursors followed by functionalization. One common method is the ring-closing metathesis followed by reduction . Another approach involves the Beckmann rearrangement of functionalized piperidones . These methods often require specific catalysts and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Cycloheptylpiperidin-4-yl)azepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(1-Cycloheptylpiperidin-4-yl)azepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-Cycloheptylpiperidin-4-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepines: These compounds have a similar seven-membered ring structure but may differ in their substituents.
Benzodiazepines: These compounds have a fused benzene ring and are known for their sedative and anxiolytic effects.
Oxazepines: These compounds contain an oxygen atom in the ring and have various biological activities.
Thiazepines: These compounds contain a sulfur atom in the ring and are studied for their potential therapeutic effects.
Uniqueness
1-(1-Cycloheptylpiperidin-4-yl)azepane is unique due to its specific combination of a cycloheptyl group, piperidine ring, and azepane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C18H34N2 |
|---|---|
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
1-(1-cycloheptylpiperidin-4-yl)azepane |
InChI |
InChI=1S/C18H34N2/c1-2-6-10-17(9-5-1)20-15-11-18(12-16-20)19-13-7-3-4-8-14-19/h17-18H,1-16H2 |
InChI-Schlüssel |
NAEASYFSLWQXPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)N2CCC(CC2)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10889150.png)
![N-(3,4-dimethylphenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10889151.png)
![(2Z)-2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile](/img/structure/B10889160.png)
![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(2,3-difluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10889167.png)
![Propyl 4-[(pyrazin-2-ylcarbonyl)amino]benzoate](/img/structure/B10889175.png)

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10889194.png)

![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(5-methylfuran-2-yl)propanehydrazide](/img/structure/B10889205.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-cyclohexylpiperazine](/img/structure/B10889211.png)
![4-(2-methoxy-5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzyl)morpholine](/img/structure/B10889217.png)
![4-bromo-2-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl benzoate](/img/structure/B10889224.png)


